molecular formula C14H10Cl4N2O B8072979 4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol

4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol

Cat. No.: B8072979
M. Wt: 364.0 g/mol
InChI Key: CYVDGZYJHHYIIU-GXHLCREISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitochondrial fusion promoter M1 is a hydrazone compound known for its ability to enhance mitochondrial fusion. This compound plays a crucial role in maintaining mitochondrial function and integrity by promoting the fusion of fragmented mitochondria. It has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine, due to its protective effects against mitochondrial dysfunction and related cellular damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitochondrial fusion promoter M1 involves the formation of a hydrazone linkage. The typical synthetic route includes the reaction of a hydrazine derivative with an aldehyde or ketone under acidic or neutral conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of mitochondrial fusion promoter M1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions: Mitochondrial fusion promoter M1 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted hydrazones, oxidized derivatives, and reduced hydrazone compounds. These products can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Scientific Research Applications

Mitochondrial fusion promoter M1 has a wide range of scientific research applications:

    Biology: It is used to study mitochondrial dynamics and function. By promoting mitochondrial fusion, it helps in understanding the role of mitochondria in cellular energy production and apoptosis.

    Medicine: Mitochondrial fusion promoter M1 has shown potential in protecting against mitochondrial dysfunction-related diseases, such as neurodegenerative disorders and cardiovascular diseases. .

    Chemistry: The compound is utilized in the synthesis of various hydrazone derivatives, which are important intermediates in organic synthesis.

    Industry: Mitochondrial fusion promoter M1 is used in the development of therapeutic agents targeting mitochondrial dysfunction.

Mechanism of Action

Mitochondrial fusion promoter M1 exerts its effects by modulating mitochondrial dynamics. It increases the expression of mitofusin 2, a mitochondrial outer membrane fusion protein, which facilitates the fusion of fragmented mitochondria. This process helps in maintaining mitochondrial integrity and function, thereby protecting cells from mitochondrial dysfunction and related damage. The compound also influences various molecular pathways involved in cellular respiration and energy production .

Comparison with Similar Compounds

Mitochondrial fusion promoter M1 is unique in its ability to specifically promote mitochondrial fusion without interfering with other cellular organelles such as the endoplasmic reticulum and lysosomes. Similar compounds include:

Mitochondrial fusion promoter M1 stands out due to its specific action on mitofusin 2 and its protective effects against mitochondrial dysfunction-related cellular damage.

Properties

IUPAC Name

4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDGZYJHHYIIU-GXHLCREISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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